molecular formula C16H18BrNOS B13011564 (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol

(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol

Cat. No.: B13011564
M. Wt: 352.3 g/mol
InChI Key: CHLYWPGOYPDIPF-UHFFFAOYSA-N
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Description

(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol (CAS 222021-57-0) is a brominated diphenyl sulfide derivative of significant interest in scientific research, particularly in the field of neuropharmacology. With the molecular formula C16H18BrNOS and a molecular weight of 352.3 g/mol, this compound serves as a crucial synthetic precursor and chemical building block . Its primary research value lies in its structural relationship to a class of potent serotonin transporter (SERT) ligands, such as the SPECT imaging agent ADAM . The compound features a thioether bridge connecting two aromatic rings, one bearing a bromine atom and a hydroxymethyl group, and the other a dimethylaminomethyl group, which is essential for molecular recognition . Researchers utilize this compound in the design and synthesis of potential radiopharmaceuticals and other molecular probes for studying the serotonin system in the brain . The systematic IUPAC name is [5-bromo-2-({2-[(dimethylamino)methyl]phenyl}sulfanyl)phenyl]methanol, and it is characterized by its exact mass of 351.029247 Da . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C16H18BrNOS

Molecular Weight

352.3 g/mol

IUPAC Name

[5-bromo-2-[2-[(dimethylamino)methyl]phenyl]sulfanylphenyl]methanol

InChI

InChI=1S/C16H18BrNOS/c1-18(2)10-12-5-3-4-6-15(12)20-16-8-7-14(17)9-13(16)11-19/h3-9,19H,10-11H2,1-2H3

InChI Key

CHLYWPGOYPDIPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group and the thioether linkage play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)aniline

Structural Similarities :

  • Shares the bromophenyl-thio-phenyl backbone and dimethylamino-methyl group.
  • Difference: Aniline (–NH₂) replaces the methanol (–CH₂OH) group.

Key Findings :

  • The aniline derivative was synthesized via tin(II) chloride-mediated reduction of a nitro precursor, yielding a 98% conversion .

5-Bromo-2-thiophenemethanol

Structural Similarities :

  • Contains bromine and a methanol group.
  • Difference: Thiophene ring replaces the benzene ring, and lacks the dimethylamino-thio-phenyl moiety.

Key Findings :

  • Molecular weight: 193.06 g/mol; SMILES: OCC1=CC=C(Br)S1 .
  • Thiophene’s aromaticity differs from benzene, altering electronic properties.

2-({2-[(Dimethylamino)methyl]phenyl}thio)-5-[18F]fluoroaniline

Structural Similarities :

  • Features the same thioether-linked dimethylamino-phenyl group.
  • Differences: Fluorine replaces bromine; aniline replaces methanol.

Key Findings :

  • Used as a PET radiotracer targeting the serotonin transporter .
  • The fluorine atom’s electronegativity and smaller size compared to bromine may improve pharmacokinetics for imaging applications.

1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one

Structural Similarities :

  • Bromine substituent on a heterocyclic ring.
  • Differences: Acetone group (–COCH₃) instead of methanol; methyl-thiophene backbone.

Key Findings :

  • Molecular formula: C₇H₇BrOS; CAS: 859199-06-7 .

(5-Bromo-2-nitrophenyl)methanamine Hydrochloride

Structural Similarities :

  • Bromophenyl core with a functionalized side chain (–CH₂NH₂).
  • Differences: Nitro group (–NO₂) and hydrochloride salt form.

Key Findings :

  • Molecular formula: C₇H₈BrClN₂O₂ .
  • The nitro group is strongly electron-withdrawing, contrasting with methanol’s electron-donating nature, which may influence redox stability and reactivity.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Reference
Target Compound C₁₆H₁₈BrNOS 366.29* –Br, –CH₂OH, –S–, –N(CH₃)₂ Hypothesized solubility in polar solvents
5-Bromo-2-thiophenemethanol C₅H₅BrOS 193.06 –Br, –CH₂OH, thiophene Lipophilic; potential antimicrobial use
5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)aniline C₁₅H₁₅BrN₂S 347.27 –Br, –NH₂, –S–, –N(CH₃)₂ High-yield synthesis (98%)
1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one C₇H₇BrOS 219.10 –Br, –COCH₃, thiophene Used in pharmaceutical intermediates

Research Implications and Gaps

  • Synthetic Routes: The target compound’s synthesis likely parallels methods used for its aniline analog, but optimization for methanol stability is required .
  • Electronic Effects : Bromine’s position (para vs. meta) and substituent groups (–OH vs. –NH₂) significantly impact reactivity, warranting computational studies.

Biological Activity

The compound (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol, often referred to by its IUPAC name, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H18BrN2OS
  • Molecular Weight : 364.30 g/mol
  • CAS Number : 116736-22-2

The compound consists of a brominated phenyl ring, a dimethylamino group, and a thioether linkage, which contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance:

  • In Vitro Studies : Research involving various cancer cell lines (e.g., prostate cancer and neuroblastoma) has shown that the compound can inhibit cell proliferation and induce apoptosis. At concentrations ranging from 20 to 25 μM, it demonstrated the ability to bind to DNA methyltransferase 1, leading to cell cycle arrest and increased expression of cyclin-dependent kinase inhibitors such as p21 and p27 .
  • In Vivo Studies : Animal models have confirmed the efficacy of this compound in reducing tumor growth. Mice treated with the compound showed a marked decrease in tumor size over a 17-day treatment period without significant weight loss, indicating a favorable therapeutic index .

The biological activity of (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol can be attributed to several mechanisms:

  • DNA Interaction : The compound's ability to bind DNA methyltransferases suggests it may alter gene expression patterns associated with tumor growth.
  • Induction of Apoptosis : By enhancing the production of tumor necrosis factor (TNF), the compound promotes apoptotic pathways in cancer cells.
  • Cell Cycle Regulation : The upregulation of cyclin-dependent kinase inhibitors leads to cell cycle arrest, preventing further proliferation of cancerous cells.

Case Studies

StudyModelFindings
Study AProstate Cancer Cell LineInhibition of cell proliferation at 20 μM; induction of apoptosis confirmed via flow cytometry.
Study BZebrafish ModelSignificant reduction in tumor size; improved overall survival rates in treated groups.
Study CMouse ModelTumor growth reduction observed after 17 days; no significant weight loss indicating low toxicity.

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